

# Application Notes and Protocols: (E)-2-Butenyl-4-methyl-threonine in Medicinal Chemistry

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Compound of Interest

Compound Name: (E)-2-Butenyl-4-methyl-threonine

Cat. No.: B3061278

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## Introduction

(4R)-4-[(E)-2-Butenyl]-4-methyl-L-threonine (Bmt) is a unique, non-proteinogenic amino acid that constitutes a critical component of the powerful immunosuppressive drug, Cyclosporin A (CsA).[1][2] Isolated from the fungus Tolypocladium inflatum, CsA is a cyclic undecapeptide widely used in post-allogeneic organ transplantation to prevent organ rejection.[3] The medicinal chemistry applications of Bmt are intrinsically linked to its role within the cyclosporin structure, where its side chain is essential for biological activity. Modifications to this residue have been a key strategy in the development of CsA analogs with altered immunosuppressive profiles and for probing the structure-activity relationships (SAR) of this important therapeutic agent.[4][5]

These application notes provide an overview of the role of Bmt in the medicinal chemistry of cyclosporins, detail its biosynthesis, and outline protocols for the synthesis and biological evaluation of Bmt-containing peptides.

## **Medicinal Chemistry Applications**

The primary application of **(E)-2-Butenyl-4-methyl-threonine** in medicinal chemistry is as a cornerstone of the immunosuppressive activity of Cyclosporin A. The Bmt residue, located at position 1 of the cyclic peptide, plays a crucial role in the interaction of the CsA-cyclophilin complex with calcineurin, a key phosphatase in the T-cell activation pathway.[6][7] Inhibition of calcineurin by this ternary complex prevents the dephosphorylation of the nuclear factor of







activated T-cells (NFAT), thereby blocking its translocation to the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (IL-2).[6][8][9]

Structure-activity relationship studies have demonstrated the importance of the Bmt side chain for potent immunosuppression. Analogs of CsA with modifications at this position exhibit a wide range of biological activities, from highly potent to non-immunosuppressive.[4][5] This has allowed for the development of CsA derivatives with fine-tuned inhibition profiles, which are valuable tools for studying the physiological roles of cyclophilins and for developing novel therapeutics with reduced side effects.[4][10] For instance, certain non-immunosuppressive analogs are being investigated for their potential in treating viral infections and other inflammatory conditions without the complications of systemic immunosuppression.[10]

# **Quantitative Data Summary**

The following table summarizes the antimitogenic activities of Cyclosporin A and several of its analogs modified at the Bmt (position 1) residue. The data is presented as the half-maximal inhibitory concentration (IC50) for the inhibition of Concanavalin A (Con A) stimulated thymocytes.



Compound	Modification at Position 1	IC50 (nM)	Reference
Cyclosporin A (CsA)	(E)-2-Butenyl-4- methyl-threonine (MeBmt)	4	[5]
Dihydro-CsA (DH- CSA)	Saturated side chain of MeBmt	10	[5]
[(MeLeu(3-OH)1)]CSA	3-hydroxy-N-methyl- Leucine	600	[5]
(MeThr1)CSA	N-methyl-Threonine	8,000	[5]
(MeAbu1)CSA	N-methyl- Aminobutyric acid	15,000	[5]
(MeAbu1,Sar10)CSA	N-methyl- Aminobutyric acid (and Sarcosine at pos. 10)	40,000	[5]

# **Experimental Protocols**

# Protocol 1: Biosynthesis of (4R)-4-[(E)-2-Butenyl]-4-methyl-L-threonine (Bmt)

This protocol is based on the enzymatic in vitro synthesis of the Bmt backbone.

#### Materials:

- Enriched enzyme fractions from Tolypocladium niveum
- Acetyl-CoA (200 μM)
- Malonyl-CoA (150 μM)
- S-adenosylmethionine (200 μM)



- NADPH
- Reaction buffer (pH 7.0)
- Quenching solution (e.g., acidic methanol)
- HPLC system with a suitable column (e.g., C18)
- · Mass spectrometer

#### Procedure:

- Prepare the reaction mixture by combining the enriched enzyme fraction with the reaction buffer.
- Initiate the reaction by adding acetyl-CoA, malonyl-CoA, S-adenosylmethionine, and NADPH to the reaction mixture.
- Incubate the reaction at 35°C for a predetermined time.
- Stop the reaction by adding a quenching solution.
- Centrifuge the mixture to pellet any precipitated protein.
- Analyze the supernatant by LC-MS to detect and quantify the synthesized Bmt backbone,
   3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid.[4]

# Protocol 2: Chemical Synthesis of (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt)

This is a summarized protocol for the chemical synthesis of the MeBmt residue.

Starting Material: Optically pure (2Z, 4R) 4-methyl oct-6-yn-2-en-1-ol.

#### Key Steps:

 Step 1: The starting allylic alcohol is subjected to a series of reactions to introduce the necessary functional groups.



- Step 2: This is followed by a four-step sequence to construct the final MeBmt amino acid.[11]
- Purification: The final product is purified using chromatographic techniques such as HPLC.
- Characterization: The structure and purity of the synthesized MeBmt are confirmed by NMR spectroscopy and mass spectrometry.

## **Protocol 3: Antimitogenic Activity Assay**

This protocol describes a general method for determining the IC50 of CsA analogs on mitogenstimulated thymocytes.

#### Materials:

- Thymocytes isolated from mice (e.g., BALB/c)
- RPMI 1640 medium supplemented with fetal bovine serum, antibiotics, and 2mercaptoethanol
- Concanavalin A (Con A)
- Cyclosporin A and its analogs dissolved in a suitable solvent (e.g., DMSO)
- [3H]-Thymidine
- Cell harvester
- Scintillation counter

#### Procedure:

- Prepare a single-cell suspension of thymocytes in culture medium.
- Plate the cells in a 96-well plate at a density of approximately 5 x 10^5 cells/well.
- Add serial dilutions of CsA or its analogs to the wells.
- Stimulate the cells with an optimal concentration of Con A.



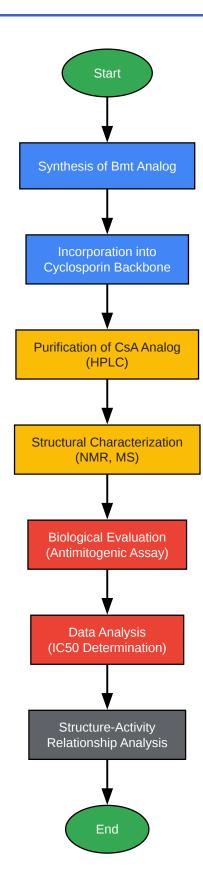
- Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Pulse the cells with [3H]-Thymidine (e.g., 1 μCi/well) for the last 6-8 hours of incubation.
- Harvest the cells onto glass fiber filters using a cell harvester.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition of proliferation for each concentration of the compound compared to the control (Con A stimulation without inhibitor).
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

# Visualizations Signaling Pathway of Cyclosporin A Immunosuppression









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